molecular formula C19H24N2O2 B2831735 N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE CAS No. 1421452-59-6

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE

Cat. No.: B2831735
CAS No.: 1421452-59-6
M. Wt: 312.413
InChI Key: DZZIHJQBBJJJDY-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-yl]naphthalene-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active molecules. Its structure is characterized by a naphthalene-2-carboxamide moiety linked to a 1-(2-methoxyethyl)piperidin-4-yl group. The piperidine ring is a privileged scaffold in drug discovery, present in more than twenty classes of pharmaceuticals and numerous alkaloids, due to its favorable properties and versatility for structural modification . The incorporation of the 2-methoxyethyl chain on the piperidine nitrogen is a common strategy to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which can influence bioavailability and receptor interaction. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. Its structure offers multiple sites for further chemical functionalization, making it a valuable template for constructing libraries of compounds aimed at probing biological targets. Potential research applications include, but are not limited to, investigations as a modulator for protein targets such as opioid or melanocortin receptors, where similar piperidine-containing structures have shown activity . Furthermore, given its amphiphilic nature, it may also be of interest in studies investigating drug-induced phospholipidosis, a form of lysosomal storage disorder, as cationic amphiphilic drugs are known to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15) . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-13-12-21-10-8-18(9-11-21)20-19(22)17-7-6-15-4-2-3-5-16(15)14-17/h2-7,14,18H,8-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZIHJQBBJJJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE typically involves the reaction of 2-naphthoic acid with N-(2-methoxyethyl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Pyridin-4-yl)naphthalene-2-carboxamide Derivatives

The compound 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide (1/1) () shares a naphthalene carboxamide backbone but replaces the piperidine moiety with a pyridine ring. Key differences include:

  • Hydrogen Bonding : The pyridine derivative forms N–H⋯N and N–H⋯S hydrogen bonds with thiocyanate counterions, enhancing crystal lattice stability. In contrast, the piperidine derivative’s tertiary amine and methoxyethyl chain may favor different intermolecular interactions (e.g., C–H⋯O or van der Waals forces).
  • Biological Activity : Pyridine-based carboxamides are often explored for antimicrobial or antitumor activity due to their aromatic heterocycle. Piperidine derivatives, however, are more commonly associated with central nervous system (CNS) targets (e.g., sigma receptors) owing to their lipophilicity and membrane permeability.

Azo-Functionalized Carboxamides

The compound 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)-2-naphthamide () introduces an azo (–N=N–) group and a hydroxy substituent. Key contrasts include:

  • The methoxyethyl-piperidine derivative lacks such a group, prioritizing instead hydrogen-bond acceptor/donor interactions.
  • Solubility: The hydroxyl and azo groups in may reduce solubility in nonpolar solvents compared to the methoxyethyl-piperidine derivative, which benefits from the ether oxygen’s polarity.

Substituent-Driven Property Modulation

The 2-methoxyethyl group on the piperidine nitrogen distinguishes the target compound from other N-substituted carboxamides:

  • Methoxyethyl vs.
  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers less strain and different conformational preferences than pyrrolidine (five-membered), affecting binding affinity in receptor-ligand interactions.

Structural and Functional Data Table

Property Target Compound Pyridine Derivative () Azo Derivative ()
Core Structure Naphthalene-2-carboxamide Naphthalene-2-carboxamide Naphthalene-2-carboxamide with azo group
Substituent 1-(2-Methoxyethyl)piperidin-4-yl Pyridin-4-yl 4-Methoxyphenyl, 2-chloro-4-hydroxyphenyl
Key Functional Groups Ether, tertiary amine Pyridinium, thiocyanate Azo, hydroxyl, chloro
Hydrogen Bonding Likely C–H⋯O/N–H⋯O N–H⋯N, N–H⋯S O–H⋯O, N–H⋯O
Solubility Moderate (polar organic solvents) Low (due to ionic thiocyanate) Low (polar protic solvents)
Hypothesized Applications CNS-targeted therapies Antimicrobial agents Dyes, photochemical sensors

Research Findings and Implications

  • Crystallography : highlights the importance of hydrogen bonding and π-π stacking (3.5929 Å) in stabilizing crystal structures. The target compound’s methoxyethyl group may disrupt such stacking, favoring amorphous solid forms.
  • Pyridine derivatives () may instead target bacterial efflux pumps.
  • Synthetic Challenges : The methoxyethyl group introduces synthetic complexity (e.g., protecting group strategies), contrasting with simpler N-alkylations in and .

Critical Analysis of Evidence Limitations

  • focuses on crystallography, while emphasizes synthesis over bioactivity. Both lack pharmacokinetic or toxicity data relevant to the target compound.
  • Contradictions arise in solubility predictions: ’s polar groups suggest low solubility, whereas the methoxyethyl group in the target compound may enhance it. Experimental validation is needed.

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-yl]naphthalene-2-carboxamide, with the CAS number 953991-71-4, is a synthetic organic compound featuring a naphthalene moiety linked to a piperidine derivative. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N2O2C_{20}H_{26}N_{2}O_{2}, with a molecular weight of approximately 326.4 g/mol. The structure includes a methoxyethyl group attached to the piperidine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H26N2O2C_{20}H_{26}N_{2}O_{2}
Molecular Weight326.4 g/mol
CAS Number953991-71-4

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in modulating receptor interactions and enzyme activities.

The compound's mechanism of action involves its interaction with specific molecular targets, likely including receptors and enzymes relevant to various physiological processes. The piperidine and naphthalene structures may facilitate binding to these targets, thereby influencing their activity.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Neuropharmacology : The piperidine component may contribute to neuroprotective effects, making it a candidate for further exploration in treating neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have indicated potential antimicrobial activity, suggesting that this compound could be effective against certain bacterial strains.

Case Study 1: Anticancer Effects

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death.

Case Study 2: Neuroprotective Effects

A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential role in neuroprotection and cognitive enhancement.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the piperidine ring have been shown to influence binding affinity and efficacy at target receptors.

Q & A

Q. Tables

Key Reaction Conditions
Step
------
Reductive Amination
Amide Coupling
Boc Deprotection
Biological Activity (Analogues)
Compound
----------
Thienopyrimidine derivative
Chloropyridinyl carboxamide

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